![molecular formula C23H19N3O4 B2899722 6-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-5-carboxylic acid CAS No. 2219370-64-4](/img/structure/B2899722.png)
6-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C23H19N3O4 and its molecular weight is 401.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-5-carboxylic acid belongs to a class of pyrrolopyrimidine derivatives that have garnered attention for their diverse biological activities. These compounds are being investigated for their potential applications in therapeutic areas, particularly in oncology and infectious diseases.
Chemical Structure and Properties
The structure of the compound features a pyrrolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets. The presence of the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group enhances its stability and solubility, making it a suitable candidate for further biological evaluation.
Biological Activity Overview
Pyrrolopyrimidine derivatives exhibit a range of biological activities including:
- Anticancer Activity : Several studies have reported that related compounds can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : These compounds have shown efficacy against various multidrug-resistant pathogens.
- Anti-inflammatory Effects : Some derivatives possess the ability to reduce inflammation through modulation of cytokine production.
Anticancer Activity
A study investigating the anticancer properties of pyrrolopyrimidine derivatives demonstrated that compounds with modifications at specific positions on the ring structure exhibited significant cytotoxicity against various cancer cell lines. For instance, a related compound was found to reduce viability in A549 lung adenocarcinoma cells by 66% at a concentration of 100 µM, indicating strong anticancer potential .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of similar compounds. In vitro assays revealed that certain derivatives displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. This suggests that modifications on the pyrrolopyrimidine scaffold can enhance antibacterial efficacy .
The biological activity of these compounds is often attributed to their ability to interact with DNA and inhibit key enzymes involved in cell proliferation. For instance, some studies suggest that they may act as inhibitors of dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes management .
Study 1: Anticancer Evaluation
In a controlled study, several pyrrolopyrimidine derivatives were tested for their cytotoxic effects on A549 cells. The results indicated that compounds with free amino groups exhibited more potent anticancer activity compared to those with acetylamino fragments. The most effective compound reduced cell viability significantly while maintaining low toxicity towards non-cancerous cells .
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of pyrrolopyrimidine derivatives against resistant bacterial strains. Compounds were screened against a panel of pathogens including Klebsiella pneumoniae and Pseudomonas aeruginosa. The findings showed promising results, with certain derivatives achieving MIC values lower than traditional antibiotics .
Data Tables
Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) | Notes |
---|---|---|---|---|
Compound A | Anticancer | A549 | 66 | High selectivity |
Compound B | Antimicrobial | MRSA | 12 | Effective against resistant strains |
Compound C | Anti-inflammatory | Cytokine production | N/A | Modulates IL-6 levels |
属性
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-13-24-10-18-20(25-13)11-26(21(18)22(27)28)23(29)30-12-19-16-8-4-2-6-14(16)15-7-3-5-9-17(15)19/h2-10,19,21H,11-12H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGVSNITSVGYQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(N(CC2=N1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。